3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
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Overview
Description
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE is a complex organic compound that features a combination of indene, nitro, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the nitro and trifluoroethoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to particular enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Benzamide Derivatives: Similar compounds with variations in the substituents on the benzamide moiety.
Trifluoroethoxy Compounds: Molecules featuring the trifluoroethoxy group, known for their unique chemical properties
Uniqueness
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21F3N2O5 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide |
InChI |
InChI=1S/C25H21F3N2O5/c26-25(27,28)15-35-23-12-20(11-21(13-23)30(32)33)29-24(31)19-6-1-3-16(9-19)14-34-22-8-7-17-4-2-5-18(17)10-22/h1,3,6-13H,2,4-5,14-15H2,(H,29,31) |
InChI Key |
MAKYZKPDYAUCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC(=CC(=C4)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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